molecular formula C25H28N6O3 B11337091 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

Cat. No.: B11337091
M. Wt: 460.5 g/mol
InChI Key: YGETXWACYMYMTG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxin ring, a pyrimidinyl group, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyrimidinyl group and the piperazine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide

InChI

InChI=1S/C25H28N6O3/c1-17-3-5-19(6-4-17)28-23-16-24(27-18(2)26-23)30-9-11-31(12-10-30)25(32)29-20-7-8-21-22(15-20)34-14-13-33-21/h3-8,15-16H,9-14H2,1-2H3,(H,29,32)(H,26,27,28)

InChI Key

YGETXWACYMYMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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